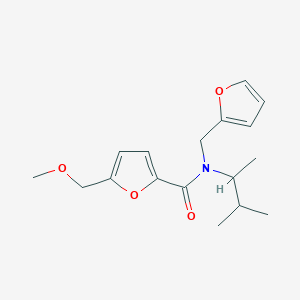
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine, also known as FMMP, is a chemical compound that belongs to the class of phenethylamines. It has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine is not fully understood. However, it has been proposed that its activity at the serotonin and dopamine transporters may result in the modulation of the levels of these neurotransmitters in the brain. This may lead to changes in mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine's activity at the sigma-1 receptor may also contribute to its effects on neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its effects on mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. Additionally, (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has several advantages for lab experiments. It has been found to be stable under a range of conditions and can be easily synthesized in high yields. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine is also relatively easy to administer to animals and has been shown to have low toxicity. However, there are also some limitations to using (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine in lab experiments. Its mechanism of action is not fully understood, and its effects on different neurotransmitter systems may be complex and difficult to interpret. Additionally, (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has not been extensively studied in humans, so its effects on the human brain are not well understood.
Direcciones Futuras
For research include investigating its potential as a therapeutic agent and developing new synthesis methods.
Métodos De Síntesis
The synthesis of (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine involves the reaction of 4-methylbenzylamine with 2-furylacrylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in the literature (1) and has been found to be efficient in producing (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine in high yields.
Aplicaciones Científicas De Investigación
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been studied for its potential applications in the field of scientific research, particularly in the study of the central nervous system. It has been found to have affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has also been shown to have activity at the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-16-7-9-17(10-8-16)15-19(12-14-20-2)11-3-5-18-6-4-13-21-18/h3-10,13H,11-12,14-15H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQCDSPQRHLLEI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(CCOC)C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)


![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)

![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
acetic acid](/img/structure/B5903841.png)
![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)